Methyl 3-hydroxyazetidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

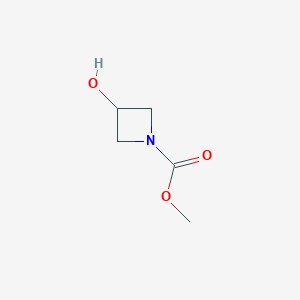

Methyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C5H9NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste .

化学反应分析

Nucleophilic Additions at the Hydroxyl Group

The secondary alcohol group undergoes nucleophilic reactions when activated. Grignard reagents add to carbonyl derivatives of this compound:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard methyl addition | MeMgBr/THF, 0°C → rt, 1–3 h | 3-methyl derivative | 78–99% | |

| Acetoxylation | KOAc/DMSO, 80°C, 18 h | 3-acetoxyazetidine ester | 84% |

Mechanistic Insight : Deprotonation of the hydroxyl group generates an alkoxide intermediate, facilitating nucleophilic attack on electrophiles like methylmagnesium bromide .

Oxidation to Ketone Derivatives

Controlled oxidation converts the hydroxyl group to a ketone, preserving the azetidine ring:

Key Consideration : Microreactors enhance selectivity by minimizing overoxidation .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH/H₂O, rt, 30 min | 3-hydroxyazetidine-1-carboxylic acid | 95% | |

| Acidic hydrolysis | HCl/EtOAc, reflux | Free carboxylic acid | 88% |

Application : Hydrolysis products serve as intermediates for peptide coupling .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under specific conditions:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| C–C bond cleavage | IMesMe·HCl/NaOt-Bu, THF, 24 h | Open-chain amino alcohol derivatives | |

| Acid-catalyzed ring opening | H₂SO₄/MeOH, 60°C | Linear ester-amine compounds |

Mechanism : Strain in the four-membered ring facilitates cleavage, often yielding γ-amino alcohols .

Protection/Deprotection Strategies

The hydroxyl group is protected to direct reactivity:

| Protection Method | Reagents | Deprotection Conditions | Source |

|---|---|---|---|

| Triflation | Tf₂O/pyridine, -20°C → rt | Pd/C/H₂, rt | |

| Benzylation | BnCl/NaHCO₃, 0°C → rt | H₂/Pd(OH)₂ |

Utility : Triflates enable subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Substitution Reactions

Activation of the hydroxyl group permits substitution:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD/PPh₃, arylboronic acids | 3-aryloxyazetidine derivatives | 76% | |

| Tosylation | TsCl/Et₃N, CH₂Cl₂, 0°C | 3-tosyloxy intermediate | 89% |

Note : Tosylated derivatives are precursors for nucleophilic displacement with amines or thiols .

Reduction Pathways

The ester group is selectively reduced while retaining the azetidine ring:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 2 h | 3-hydroxyazetidine methanol adduct | 68% | |

| DIBAL-H | Toluene, -78°C, 1 h | Primary alcohol | 72% |

Caution : Over-reduction may fragment the azetidine ring .

Critical Analysis of By-Product Formation

科学研究应用

Medicinal Chemistry

Methyl 3-hydroxyazetidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential in treating various diseases:

- Immunosuppressive Agents: The compound is a precursor for synthesizing Janus kinase inhibitors, which are crucial in managing autoimmune disorders and transplant rejection .

- Antiviral Agents: It has been utilized in developing HCV protease inhibitors, targeting Hepatitis C virus infections .

- Antibacterial Compounds: Derivatives of this compound are being investigated for their antibacterial properties, particularly in synthesizing aminoglycoside compounds .

Organic Synthesis

This compound is used as a building block in organic synthesis. It can undergo various transformations:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate.

- Reduction: The ester functionality can be reduced to alcohols using lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitutions can lead to the formation of various azetidine derivatives, expanding its utility in synthetic pathways.

Case Study 1: Development of Antiviral Compounds

A study demonstrated the synthesis of novel spirocyclic compounds derived from this compound that exhibited potent activity against HCV. The research highlighted the efficacy of these compounds in inhibiting viral replication in vitro, showcasing their potential therapeutic application .

Case Study 2: Synthesis of Immunomodulators

Research focused on synthesizing derivatives for immunomodulatory applications revealed that this compound could be modified to enhance its bioactivity against specific immune targets. This modification process involved strategic functionalization at the azetidine ring to optimize pharmacological properties .

Data Tables

| Application | Description |

|---|---|

| Immunosuppressive Agents | Targeting autoimmune disorders |

| Antiviral Agents | Developing HCV protease inhibitors |

| Antibacterial Compounds | Synthesizing aminoglycosides |

作用机制

The mechanism of action of methyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

相似化合物的比较

Similar Compounds

Methyl 3-hydroxyazetidine-1-carboxylate: Unique due to its specific functional groups and reactivity.

1-Boc-3-hydroxyazetidine: Similar structure but with a tert-butyl carbamate protecting group.

tert-Butyl 3-hydroxyazetidine-1-carboxylate: Another derivative with different substituents.

生物活性

Methyl 3-hydroxyazetidine-1-carboxylate (C5H9NO3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is characterized by a four-membered azetidine ring containing a hydroxyl group at the 3-position and a carboxylate functional group. Its molecular formula is C5H9NO3, with a molecular weight of approximately 129.11 g/mol. The compound's structural representation is as follows:

- SMILES : COC(=O)N1CC(C1)O

- InChI : InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. It has been shown to influence enzyme activity and receptor interactions, although specific pathways are still under investigation. The compound may act as an enzyme inhibitor or a receptor modulator, affecting physiological processes involved in disease mechanisms.

Medicinal Chemistry

This compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists. Research indicates its potential therapeutic applications in treating conditions such as cancer and infectious diseases.

Synthesis of Derivatives

The compound is utilized in the synthesis of various derivatives that exhibit enhanced biological activity. For instance, protected azetidines derived from this compound have been reported to possess significant pharmacological properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Differences | Key Characteristics |

|---|---|---|

| Methyl 3-oxoazetidine-1-carboxylate | Contains a keto group instead of hydroxyl | Different reactivity and applications |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-butyl group instead of methyl | Affects solubility and reactivity |

| Ethyl 3-hydroxyazetidine-1-carboxylate | Ethyl group instead of methyl | Influences chemical behavior |

| Benzyl 3-hydroxyazetidine-1-carboxylate | Benzyl group attached | Enhances lipophilicity |

This table illustrates how modifications to the azetidine structure can significantly alter biological activities and properties.

Case Studies and Research Findings

Recent studies have explored the inhibitory potential of derivatives of this compound on various enzymes. For example, fluorinated derivatives have been evaluated for their activity against human phosphodiesterase enzymes, showing varying degrees of inhibition compared to established inhibitors like sildenafil .

In another study, the synthesis of azetidine derivatives demonstrated promising results in their application as enzyme inhibitors, indicating that structural variations can lead to enhanced potency against specific biological targets.

属性

IUPAC Name |

methyl 3-hydroxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCPSVRSNHMDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。